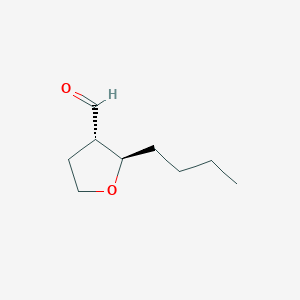

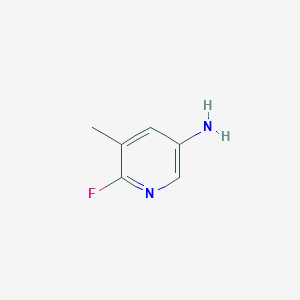

![molecular formula C10H5ClF3NO2S B069300 4-氯-2-(三氟甲基)噻吩并[3,4-b]吡啶-7-甲酸甲酯 CAS No. 175203-40-4](/img/structure/B69300.png)

4-氯-2-(三氟甲基)噻吩并[3,4-b]吡啶-7-甲酸甲酯

描述

Synthesis Analysis

The synthesis of thieno[3,4-b]pyridine derivatives often involves multi-step processes. For instance, Bacon and Daum (1991) synthesized a nalidixic acid analog involving a seven-step process starting from 4-methylpyridine (Bacon & Daum, 1991). Similarly, Klemm and Louris (1984) described a synthesis of thieno[3,2-b]pyridine with a 65% overall yield, involving addition reactions and pyrolysis (Klemm & Louris, 1984).

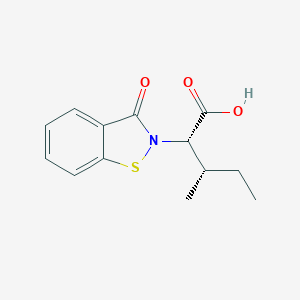

Molecular Structure Analysis

The molecular structure of thieno[3,4-b]pyridine derivatives has been studied extensively. Armas et al. (2003) analyzed the crystal structure of a related compound, demonstrating intermolecular and intramolecular hydrogen bonds and a planar thieno[2,3-b]pyridine moiety (Armas et al., 2003).

Chemical Reactions and Properties

Thieno[3,4-b]pyridine compounds undergo various chemical reactions, including electrophilic substitution and lithiation, as reported by Klemm and Louris (1984). They also described the conversion of intermediates into derivatives with different substituents (Klemm & Louris, 1984).

Physical Properties Analysis

The physical properties of thieno[3,4-b]pyridine derivatives, such as solubility, melting points, and crystal structure, are essential for their practical applications. However, specific studies on the physical properties of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate were not found in the current literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the applications of thieno[3,4-b]pyridine derivatives. Klemm et al. (1985) explored the oxidation and ring substitution of thieno[3,2-b]pyridine, providing insights into its chemical behavior (Klemm et al., 1985).

科学研究应用

合成与化学转化

对 4-氯-2-(三氟甲基)噻吩并[3,4-b]吡啶-7-甲酸甲酯及其相关化合物的研究导致了各种合成方法和转化,为杂环化学做出了重大贡献。这些化合物作为氟化稠合杂环化合物的合成中的关键中间体。例如,乙基 2-羟基-7-甲基-5-氧代-4-芳基-2-(三氟甲基)-3,4-二氢-2H,5H-吡喃并[4,3-b]吡喃-3-甲酸酯衍生物是通过一锅三组分反应合成的,展示了相关结构在合成新型氟化化合物中的多功能性 (Wang 等人,2012)。

光物理性质和潜在抗肿瘤应用

研究还探讨了 6-(杂)芳基噻吩并[3,2-b]吡啶衍生物的光物理性质,这些衍生物已被评估为潜在的抗肿瘤化合物。这些化合物表现出合理的荧光量子产率并表现出溶剂化变色行为。它们被掺入脂质膜中,随后进行荧光测量,表明它们使用脂质体作为载体的药物递送应用的潜力。这些衍生物中有希望的抗肿瘤化合物已被封装在不同的纳米脂质体制剂中,表明在开发新的治疗剂中具有直接应用 (Carvalho 等人,2013)。

抗肿瘤活性和 SAR 研究

噻吩并[3,2-b]吡啶骨架的双(杂)芳基衍生物的抗肿瘤活性已被彻底研究,表明一些化合物对各种人类肿瘤细胞系表现出生长抑制作用。这些研究使得建立了构效关系 (SAR),为设计更有效的抗肿瘤剂提供了有价值的见解。值得注意的是,某些化合物表现出显着的活性,GI50 值在 µM 范围内,突出了这些分子在癌症治疗中的治疗潜力 (Queiroz 等人,2010)。

未来方向

Trifluoromethylpyridines, including this compound, are expected to have many novel applications discovered in the future . They are becoming an increasingly important research topic due to their unique properties and wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .

作用机制

Target of Action

The primary targets of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

The mode of action of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate is not well-documented. As a unique chemical, it may interact with its targets in a specific manner that results in certain changes. The exact interactions and resulting changes are yet to be determined .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate are not clearly defined. It’s possible that this compound could influence various pathways depending on its targets. The downstream effects of these pathways would also depend on the specific interactions of the compound with its targets .

Result of Action

The molecular and cellular effects of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate’s action are not well-understood. As a unique chemical, it may have specific effects at the molecular and cellular level. These effects need to be studied in detail .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall stability .

属性

IUPAC Name |

methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2S/c1-17-9(16)8-7-4(3-18-8)5(11)2-6(15-7)10(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZOEAIMNWEEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CS1)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379534 | |

| Record name | methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

CAS RN |

175203-40-4 | |

| Record name | Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)

![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)